N'-Benzoyl-N,N'-dimethylbenzohydrazide

Lipophilicity ADME Diacylhydrazine

SAR studies on nonsteroidal ecdysone agonists are often confounded by complex commercial analogs. This compound is the definitive unsubstituted core scaffold, enabling clean, interpretable structure-activity relationship mapping without steric or electronic bias from pre-installed substituents. - Minimally Substituted Core: Molecular weight of 268.31 g/mol provides a blank canvas for systematic derivatization. - Validated Physicochemical Profile: LogP of 2.4458 and melting point of 78-84 °C ensure reproducible handling and a contrasting lipophilicity data point to commercial analogs like tebufenozide (logP 4.25). - Analytical Reliability: Fully characterized by NMR, IR, and MS, it serves as a qualified reference standard for method development and batch-to-batch consistency checks.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 1226-43-3
Cat. No. B071961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Benzoyl-N,N'-dimethylbenzohydrazide
CAS1226-43-3
SynonymsFenoperidine
Hydrochloride, Phenoperidine
Lealgin
Operidine
Phenoperidine
Phenoperidine Hydrochloride
R 1406
R-1406
R1406
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyPQEZHJRKUSZEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Benzoyl-N,N'-dimethylbenzohydrazide: Diacylhydrazine Scaffold


N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS 1226-43-3), also known as 1,2-Dibenzoyl-1,2-dimethylhydrazine, is a synthetic diacylhydrazine derivative with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It exists as a white crystalline solid with a reported melting point of 78–84 °C . This compound is primarily utilized as a synthetic intermediate in organic chemistry and serves as a foundational scaffold in the development of bioactive molecules, particularly within the nonsteroidal ecdysone agonist class of insect growth regulators [1].

N'-Benzoyl-N,N'-dimethylbenzohydrazide: Critical Distinctions


Although N'-Benzoyl-N,N'-dimethylbenzohydrazide belongs to the broader diacylhydrazine family, its specific substitution pattern confers distinct physicochemical and biological properties that preclude simple substitution with other benzohydrazide analogs [1]. Critical differentiators such as the calculated logP of 2.4458, which governs lipophilicity and membrane permeability, and its precise molecular geometry, which dictates target binding, vary significantly even among closely related analogs . For instance, the presence and position of substituents on the benzoyl rings are known to dramatically alter insecticidal potency and spectrum of activity within this class, underscoring the necessity for precise compound selection based on experimental evidence rather than structural similarity [2].

N'-Benzoyl-N,N'-dimethylbenzohydrazide: Evidence Over Analogs


Differential Lipophilicity and Membrane Permeability

N'-Benzoyl-N,N'-dimethylbenzohydrazide exhibits a calculated logP of 2.4458, which quantifies its lipophilic character . This value is notably lower than that of the commercial insecticide tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide), which has a logP of 4.25 [1]. This difference in lipophilicity directly impacts the compound's ability to partition into biological membranes, influencing both its bioavailability and its potential for off-target accumulation.

Lipophilicity ADME Diacylhydrazine

Structural Simplicity for SAR Studies

As the simplest N,N'-dimethylated diacylhydrazine, this compound lacks the complex substituents (e.g., tert-butyl, 4-ethylphenyl, 3,5-dimethylphenyl) found on more advanced insecticides like tebufenozide or methoxyfenozide [1]. This structural minimalism is quantitatively defined by a molecular weight of 268.31 g/mol, compared to 352.5 g/mol for tebufenozide [2].

Medicinal Chemistry SAR Scaffold Hopping

Synthetic Accessibility and Physical State

N'-Benzoyl-N,N'-dimethylbenzohydrazide is synthesized via a well-established methylation of symmetric dibenzoylhydrazine, a process that yields a white crystalline solid with a reported melting point of 78–84 °C . This sharply contrasts with more complex analogs like N-tert-butyl-N,N'-dibenzoylhydrazine (RH-5849), which may have different physical states and synthetic routes [1].

Synthetic Chemistry Procurement Quality Control

Comprehensive Spectral Reference Data

High-quality reference spectral data, including 13C NMR, IR, and MS, are publicly available for N'-Benzoyl-N,N'-dimethylbenzohydrazide through the SDBS database (SDBS No. 7529) [1]. In contrast, many research-stage analogs lack such centralized, verified spectral collections, often requiring in-house characterization and validation. This availability provides a quantifiable advantage in analytical confidence.

Analytical Chemistry Spectroscopy Quality Assurance

N'-Benzoyl-N,N'-dimethylbenzohydrazide: Application Scenarios


Ecdysone Agonist Scaffold for Design

N'-Benzoyl-N,N'-dimethylbenzohydrazide serves as the ideal, minimally substituted core scaffold for medicinal chemistry campaigns focused on developing novel nonsteroidal ecdysone agonists. Its lower molecular weight and absence of complex substituents allow researchers to systematically introduce modifications and directly map their effects on insecticidal potency and selectivity [1]. This provides a cleaner, more interpretable SAR than when starting with highly optimized, commercial analogs like tebufenozide or methoxyfenozide [2].

Intermediate for Diacylhydrazine Libraries

The compound's robust and well-documented synthesis makes it a reliable and cost-effective building block for generating diverse libraries of diacylhydrazine derivatives [1]. Its defined physical properties (e.g., melting point 78–84 °C) facilitate straightforward purification and handling during multi-step syntheses. This is particularly valuable in high-throughput chemistry environments where consistent intermediate quality is paramount.

Analytical Standard for Quality Control

Given the availability of its comprehensive and verified spectral data (NMR, IR, MS) in the SDBS database [1], N'-Benzoyl-N,N'-dimethylbenzohydrazide is an excellent analytical standard. It can be used to develop and validate HPLC or GC methods for quantifying related diacylhydrazines in complex matrices or for performing identity and purity checks on newly synthesized analogs, leveraging its well-characterized analytical profile.

Probe for Lipophilicity Effects

With its calculated logP of 2.4458, this compound exhibits a lipophilicity profile that is distinct from many other diacylhydrazines [1]. It can be employed as a physicochemical probe in studies aimed at understanding how lipophilicity governs the membrane permeability, bioavailability, and off-target binding of this compound class, offering a contrasting data point to more lipophilic analogs like tebufenozide (logP = 4.25) [2].

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